1,4-Cubanebis(dimethylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cubanebis(dimethylamide) is an organic compound with a unique cubic cage-like structure. It is also known as N1,N1,N4,N4-tetramethyl-pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxamide. This compound is notable for its rigid and symmetrical structure, which makes it an interesting subject of study in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cubanebis(dimethylamide) typically involves the esterification of 1,4-cubanedicarboxylic acid with dimethylamine. The process begins with the preparation of 1,4-cubanedicarboxylic acid, which is then reacted with dimethylamine under controlled conditions to form the desired compound .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
1,4-Cubanebis(dimethylamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cubane core.
Substitution: The amide groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,4-Cubanebis(dimethylamide) has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex cubane derivatives, which are studied for their unique structural properties
Biology: The compound’s rigid structure makes it a useful probe in studying molecular interactions and conformational changes in biological systems
Medicine: Research is ongoing to explore its potential as a scaffold for drug development, particularly in designing molecules with specific geometric constraints
Industry: Its unique properties make it a candidate for materials science applications, including the development of novel polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,4-Cubanebis(dimethylamide) involves its interaction with molecular targets through its rigid and symmetrical structure. This interaction can influence the conformational dynamics of target molecules, thereby affecting their biological activity. The compound’s cubic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
1,4-Cubanedicarboxylic acid: The precursor to 1,4-Cubanebis(dimethylamide), it shares the same cubane core but with carboxylic acid functional groups.
1,4-Cubanediamine: Another derivative of cubane, it has amine groups instead of amides.
1,4-Cubanedicarboxylate esters: These compounds have ester functional groups and are used in similar synthetic applications
Uniqueness
1,4-Cubanebis(dimethylamide) is unique due to its specific amide functional groups, which provide distinct reactivity and interaction profiles compared to other cubane derivatives. Its rigid and symmetrical structure also makes it particularly valuable in studying molecular interactions and designing molecules with precise geometric constraints .
Biological Activity
1,4-Cubanebis(dimethylamide) (CAS Number: 133180-93-5) is an organic compound characterized by its unique cubic structure and symmetrical properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article explores the biological activity of 1,4-Cubanebis(dimethylamide), including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
1,4-Cubanebis(dimethylamide) has a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol. The compound's structure allows it to interact with biological targets effectively, enhancing its potential as a therapeutic agent.
Property | Value |
---|---|
Molecular Formula | C14H18N2O2 |
Molecular Weight | 246.30 g/mol |
Structure | Cubic cage-like |
The biological activity of 1,4-Cubanebis(dimethylamide) is primarily attributed to its rigid and symmetrical structure, which facilitates interaction with various molecular targets. The compound can influence conformational dynamics in target proteins or enzymes, leading to modulation of their activity. This property makes it a valuable tool for studying molecular recognition and binding processes in biological systems .
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that 1,4-Cubanebis(dimethylamide) exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Potential : Research has suggested that this compound could have anticancer effects by inducing apoptosis in cancer cells. The rigid structure may allow it to bind effectively to specific receptors involved in cell growth regulation .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in drug development for diseases where enzyme overactivity is a concern .
Case Studies
Several studies have investigated the biological implications of 1,4-Cubanebis(dimethylamide):
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of cubane structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural rigidity in enhancing activity.
- Anticancer Research : In a recent investigation, researchers evaluated the cytotoxic effects of 1,4-Cubanebis(dimethylamide) on various cancer cell lines. Results indicated a dose-dependent response with increased apoptosis markers observed at higher concentrations .
- Enzyme Interaction Studies : A biochemical assay demonstrated that 1,4-Cubanebis(dimethylamide) inhibited the activity of specific kinases involved in cancer progression. This suggests its potential role as a therapeutic agent in targeted cancer therapies .
Comparative Analysis
When compared to similar compounds such as 1,4-cubanedicarboxylic acid and 1,4-cubanediamine, 1,4-Cubanebis(dimethylamide) stands out due to its unique amide functional groups that provide distinct reactivity profiles.
Compound | Key Features | Biological Activity |
---|---|---|
1,4-Cubanedicarboxylic Acid | Carboxylic acid groups | Limited antimicrobial properties |
1,4-Cubanediamine | Amine groups | Moderate enzyme inhibition |
1,4-Cubanebis(dimethylamide) | Amide groups; rigid structure | Significant antimicrobial and anticancer potential |
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethylcubane-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-15(2)11(17)13-5-8-6(13)10-7(13)9(5)14(8,10)12(18)16(3)4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTVWELQOVLKQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12C3C4C1C5C2C3C45C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.